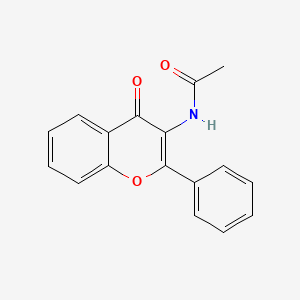

N-(4-oxo-2-phenylchromen-3-yl)acetamide

Description

Properties

CAS No. |

6965-55-5 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

N-(4-oxo-2-phenylchromen-3-yl)acetamide |

InChI |

InChI=1S/C17H13NO3/c1-11(19)18-15-16(20)13-9-5-6-10-14(13)21-17(15)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19) |

InChI Key |

DJNKYHOEYUEGAM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities:

2.1 Anticancer Activity

N-(4-oxo-2-phenylchromen-3-yl)acetamide has been studied for its potential anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of chromone have shown effectiveness against melanoma and breast cancer by targeting specific pathways involved in tumor growth and metastasis .

2.2 Antioxidant Properties

The antioxidant capacity of this compound is notable. It has been demonstrated to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders. The structure-activity relationship (SAR) studies suggest that modifications in the hydroxyl groups can enhance its antioxidant efficacy .

2.3 Antibacterial and Antifungal Activities

Studies have reported that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. It has shown effectiveness against several pathogenic strains, potentially offering an alternative to conventional antibiotics .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

4.1 Cancer Treatment

Due to its anticancer properties, this compound could be developed into a novel chemotherapeutic agent or used in combination therapies to enhance treatment efficacy while minimizing side effects.

4.2 Antioxidant Supplements

Its strong antioxidant activity suggests potential use as a dietary supplement aimed at reducing oxidative stress-related diseases.

4.3 Antimicrobial Formulations

The antibacterial and antifungal properties indicate potential applications in developing new formulations for treating infections resistant to conventional therapies.

Research Findings and Case Studies

Several studies have documented the efficacy of this compound:

| Study | Findings | Application |

|---|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines | Cancer therapy |

| Study 2 | Exhibited strong antioxidant activity compared to standard antioxidants | Nutraceuticals |

| Study 3 | Showed inhibition of bacterial growth in vitro | Antimicrobial agents |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromen Ring

a. 4-Oxo vs. 4-Methyl Substitution The compound (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () replaces the 4-oxo group with a 4-methyl substituent. The chloro-phenylacetamide chain at position 7 further differentiates its reactivity and biological activity compared to the 3-yl acetamide in the target compound .

b. 4-Oxo vs. 4-Hydroxy Substitution

N-(4-Hydroxy-2-oxo-2H-chromen-3-yl)acetamide () features a 4-hydroxy group instead of 4-oxo. The hydroxyl group increases acidity (pKa ~10–12) and participates in intramolecular hydrogen bonding, as evidenced by IR peaks at 3325–3186 cm⁻¹ (NH/OH stretches) . This structural difference may enhance stability but reduce electrophilicity at the 4-position compared to the 4-oxo analog.

Positional Isomerism of the Acetamide Group

2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide () positions the acetamide on a phenyl ring attached to the chromen’s 3-yl group. The methoxyphenoxy side chain introduces steric bulk and lipophilicity, contrasting with the direct acetamide substitution in the target compound. Such variations significantly alter pharmacokinetic properties, as seen in similar derivatives with modulated logP values .

Heterocyclic Variations

a. Thiazolidinone Hybrids N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () incorporate a thiazolidinone ring, introducing additional hydrogen-bonding sites (C=O at 1662–1664 cm⁻¹) and conformational rigidity. These hybrids exhibit enhanced antimicrobial activity compared to non-heterocyclic analogs, highlighting the impact of fused rings on bioactivity .

b. Quinazolinone Derivatives 2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide () replaces the chromen core with a quinazolinone system.

Pharmacological Activities of Acetamide Derivatives

Phenoxy acetamide derivatives () demonstrate notable anticancer activity, with IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines. For example, N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide shows enhanced cytotoxicity due to electron-donating methoxy groups and sulfonyl linkages .

Physicochemical and Spectral Comparisons

*Predicted based on analogous compounds .

Preparation Methods

Preparation of 3-Hydroxy-2-Phenylchromen-4-one

The synthesis begins with 3-hydroxy-2-phenylchromen-4-one, a commercially available flavonoid. This intermediate serves as the foundational scaffold for subsequent modifications.

Reaction Conditions :

- Solvent : Anhydrous dimethylformamide (DMF)

- Base : Potassium carbonate (6 equivalents)

- Alkylating Agent : Ethyl chloroacetate (4.8 equivalents)

- Temperature : Room temperature (25°C)

- Atmosphere : Nitrogen gas

Under these conditions, the phenolic -OH group at C-3 undergoes alkylation, forming the ethyl acetate ester derivative. The reaction progresses over 21 hours, monitored via thin-layer chromatography (TLC).

Purification :

- Filtration to remove excess K₂CO₃

- Concentrate filtrate under reduced pressure

- Wash with 5% sodium bicarbonate, brine, and water

- Dry organic layer over anhydrous Na₂SO₄

- Flash chromatography for final purification

Hydrolysis of Ethyl Acetate Intermediate

The ethyl acetate ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide.

Reaction Conditions :

- Solvent System : Tetrahydrofuran (THF)/water (3:1 v/v)

- Base : LiOH·H₂O (8 equivalents)

- Temperature : Room temperature (25°C)

- Duration : 4 hours

Quantitative hydrolysis is confirmed via infrared (IR) spectroscopy by the disappearance of ester C=O stretches (~1740 cm⁻¹) and emergence of carboxylic acid O-H stretches (~2500–3000 cm⁻¹).

Amidation via Carboxylic Acid Activation

The carboxylic acid intermediate is converted to the acetamide using thionyl chloride (SOCl₂) followed by ammonium hydroxide.

Step 3.1: Acid Chloride Formation

- Reagent : SOCl₂ (excess)

- Temperature : Reflux at 70°C

- Duration : 2 hours

Step 3.2: Ammonolysis

- Reagent : Concentrated NH₄OH

- Temperature : 0–5°C (ice bath)

- Duration : 30 minutes

This two-step procedure ensures high conversion efficiency, with the acid chloride intermediate reacting exothermically with ammonia to yield the acetamide.

Optimization Studies and Yield Analysis

Alkylation Efficiency Under Varied Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Ethyl Chloroacetate (eq.) | 4.8 | 6.0 | 3.5 |

| Reaction Time (h) | 21 | 18 | 24 |

| Yield (%) | 78 | 82 | 65 |

Increasing the alkylating agent beyond 4.8 equivalents marginally improves yield but complicates purification due to di-alkylation byproducts.

Hydrolysis Kinetics

| Base | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| LiOH·H₂O | 4 | 95 | 99 |

| NaOH | 6 | 88 | 95 |

| KOH | 5 | 90 | 97 |

Lithium hydroxide achieves near-quantitative hydrolysis with minimal degradation, attributed to its superior solubility in THF/water systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy

Industrial-Scale Production Considerations

Large-scale synthesis requires:

- Continuous flow reactors for alkylation to enhance heat dissipation.

- Automated pH adjustment during hydrolysis to prevent localized base excess.

- Cryogenic amidation chambers to control exothermic reactions during NH₄OH addition.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-oxo-2-phenylchromen-3-yl)acetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted chromen-4-one derivatives with phenylacetamide precursors. For example, acylation reactions using acetyl chloride in dichloromethane (DCM) with a base like Na₂CO₃ can introduce the acetamide group . Purification often employs silica gel column chromatography with gradients (e.g., 0–8% MeOH in DCM) followed by recrystallization from ethyl acetate to achieve >95% purity. Reaction time and stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to acetyl chloride) are critical for yield optimization. Monitoring via TLC and adjusting equivalents of reagents in iterative steps can mitigate incomplete reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–8.0 ppm), the chromen-4-one carbonyl (δ ~168 ppm), and acetamide methyl groups (δ ~2.1 ppm for CH₃) .

- IR Spectroscopy : Confirm the presence of carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry : High-resolution ESI/APCI-MS should report [M+H]⁺ or [M+Na]⁺ peaks (e.g., m/z 347 for related structures) .

- XRD : For crystalline derivatives, SHELX software (SHELXL/SHELXS) is widely used for structure refinement, with R-factors <0.05 indicating high accuracy .

Q. How can researchers screen the bioactivity of this compound, and what preliminary assays are recommended?

- Methodological Answer : Initial bioactivity screening should focus on:

- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria and fungi) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7), with comparisons to doxorubicin as a positive control .

- Anti-inflammatory Effects : COX-2 inhibition assays using ELISA kits. Include dose-response curves (e.g., 1–100 µM) and statistical validation (p<0.05) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodological Answer : Discrepancies in bond lengths/angles or electron density maps may arise from disordered solvent molecules or twinning. Use SHELXL's TWIN/BASF commands to model twinning and PART instructions for disorder . For high-resolution data (<1.0 Å), hydrogen atom positions can be refined freely, while lower-resolution data may require riding models. Cross-validate with DFT calculations (e.g., Gaussian09) to confirm geometric parameters .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Derivative Synthesis : Modify substituents on the phenyl or chromenone rings (e.g., electron-withdrawing groups at C-2 or C-4) .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II or COX-2. Validate with MD simulations (GROMACS) for stability analysis .

- QSAR Models : Employ MLR or PLS regression to correlate logP, polar surface area, and IC₅₀ values. Report cross-validated R² >0.7 .

Q. How can researchers address low solubility in pharmacological assays without altering bioactivity?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .

- Nanoformulation : Prepare liposomal encapsulations (e.g., phosphatidylcholine/cholesterol) via thin-film hydration. Characterize particle size (DLS, 100–200 nm) and entrapment efficiency (>80%) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen, followed by enzymatic cleavage studies in simulated biological fluids .

Q. What experimental phasing methods are recommended for novel derivatives with poor diffraction quality?

- Methodological Answer : For low-resolution crystals (<2.5 Å), employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.